molecular formula C24H16O4S B15163312 6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione CAS No. 144120-88-7

6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione

Cat. No.: B15163312
CAS No.: 144120-88-7
M. Wt: 400.4 g/mol
InChI Key: GKOZCGTWEBEDHF-UHFFFAOYSA-N
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Description

6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione is a complex organic compound belonging to the class of thioxanthenes Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy and phenoxy benzene derivatives with thioxanthene intermediates under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to monitor the product’s purity and composition.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thioxanthene derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thioxanthenes, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as an antipsychotic agent due to its structural similarity to other thioxanthene derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may exert its effects by modulating the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in therapeutic effects, such as antipsychotic activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
  • Methyl benzo[b]thiophene-2-carboxylate
  • Benzo[b]thiophene-2-propionic acid
  • Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde

Uniqueness

6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione is unique due to its specific substitution pattern and the presence of both methoxy and phenoxy groups

Properties

CAS No.

144120-88-7

Molecular Formula

C24H16O4S

Molecular Weight

400.4 g/mol

IUPAC Name

6-methoxy-5-oxo-11-phenoxybenzo[b]thioxanthen-12-one

InChI

InChI=1S/C24H16O4S/c1-27-23-17-12-6-5-11-16(17)22(28-15-9-3-2-4-10-15)20-21(25)18-13-7-8-14-19(18)29(26)24(20)23/h2-14H,1H3

InChI Key

GKOZCGTWEBEDHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=CC=CC=C31)OC4=CC=CC=C4)C(=O)C5=CC=CC=C5S2=O

Origin of Product

United States

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